molecular formula C12H20OS B15166313 2,4-Di-tert-butylthiophene 1-oxide CAS No. 192462-20-7

2,4-Di-tert-butylthiophene 1-oxide

Cat. No.: B15166313
CAS No.: 192462-20-7
M. Wt: 212.35 g/mol
InChI Key: MJRBEMYWWPMPCB-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylthiophene 1-oxide is a heterocyclic compound that belongs to the thiophene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dichloromethane, methanol, ethanol.

Major Products

Scientific Research Applications

2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di-tert-butylthiophene S-oxide
  • 2,3,4,5-Tetrakis(p-tolyl)thiophene S-oxide
  • Thiophene 1,1-dioxide

Uniqueness

2,4-Di-tert-butylthiophene 1-oxide is unique due to the specific positioning of the tert-butyl groups, which influence its steric and electronic properties. This positioning makes it more reactive in certain chemical reactions compared to other thiophene oxides. Additionally, its stability and reactivity profile make it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

192462-20-7

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

2,4-ditert-butylthiophene 1-oxide

InChI

InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3

InChI Key

MJRBEMYWWPMPCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1=O)C(C)(C)C

Origin of Product

United States

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